molecular formula C9H9NO5S B1662388 2-(acetylsulfamoyl)benzoic Acid

2-(acetylsulfamoyl)benzoic Acid

Cat. No.: B1662388
M. Wt: 243.24 g/mol
InChI Key: ADVANFQVCYCSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-2-carboxy Benzenesulfonamide is a chemical compound known for its role as a non-selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This compound is a structural analog of aspirin and has shown significant anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-2-carboxy Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-2-carboxy Benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

N-acetyl-2-carboxy Benzenesulfonamide exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition occurs through the acetylation of the serine residue in the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Uniqueness: N-acetyl-2-carboxy Benzenesulfonamide is unique due to its balanced inhibition of both cyclooxygenase-1 and cyclooxygenase-2, making it a valuable compound for studying the dual inhibition of these enzymes and their roles in inflammation .

Properties

IUPAC Name

2-(acetylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVANFQVCYCSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901854
Record name NoName_1029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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